molecular formula C10H10N2O4 B14861872 [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid

[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid

Cat. No.: B14861872
M. Wt: 222.20 g/mol
InChI Key: QASOMAHGIRQRCD-UHFFFAOYSA-N
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Description

[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid is a complex organic compound with a unique structure that includes an acetylamino group, a formyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction and conditions employed .

Scientific Research Applications

[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with acetylamino and formyl groups, such as:

Uniqueness

What sets [6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid apart from these similar compounds is its unique combination of functional groups and their specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-(6-acetamido-4-formylpyridin-2-yl)acetic acid

InChI

InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(5-13)2-8(12-9)4-10(15)16/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14)

InChI Key

QASOMAHGIRQRCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)CC(=O)O)C=O

Origin of Product

United States

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